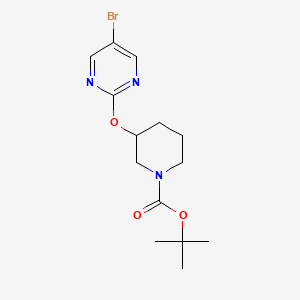

1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine is a chemical compound with the molecular formula C14H20BrN3O3 . It is used in the synthesis of various pharmaceuticals . This compound is not intended for human or veterinary use and is primarily used for research purposes.

Synthesis Analysis

The synthesis of piperidine derivatives, such as 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine, involves several reactions. The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Molecular Structure Analysis

The molecular structure of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine is characterized by a six-membered heterocyclic ring that includes one nitrogen atom and five carbon atoms . The molecular weight of this compound is 358.236.Wissenschaftliche Forschungsanwendungen

Synthesis of Piperidine Derivatives

Microwave-mediated Suzuki–Miyaura Cross-Couplings : A study demonstrated the synthesis of Boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki–Miyaura coupling, highlighting a method for creating biaryl libraries with potential applications in drug development (Spencer et al., 2011).

Huisgen-1,3-Dipolar Cycloaddition : Another research introduced orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines as new scaffolds for combinatorial chemistry, showing the versatility of piperidine derivatives in synthesizing complex molecules for various applications (Schramm et al., 2010).

Palladium-catalyzed β-Selective C(sp3)-H Arylation : The study by Millet and Baudoin (2015) developed a method for the β-selective C(sp3)-H arylation of N-Boc-Piperidines, providing an efficient way to synthesize 3-arylpiperidines, crucial building blocks in pharmaceutical research (Millet & Baudoin, 2015).

Novel Compound Synthesis and Characterization

Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates : A study detailed the development and synthesis of novel heterocyclic amino acids, showcasing the potential of piperidine derivatives in creating new chemical entities with possible therapeutic applications (Matulevičiūtė et al., 2021).

Synthesis of N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine] : This research reported on the synthesis of a novel compound, potentially opening avenues for the development of new pharmaceuticals or research tools (Wang Qian-y, 2015).

Pharmacological Applications

- Inhibitors and Drug Development : Research into the synthesis of potent lymphocyte function-associated antigen-1 inhibitors, and the development of HIV-1 inhibitors, demonstrates the role of piperidine derivatives in creating molecules with significant therapeutic potential, highlighting the importance of such chemical structures in drug discovery and development (Latli et al., 2011); (Dai Qiu-yun, 2011).

Eigenschaften

IUPAC Name |

tert-butyl 3-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrN3O3/c1-14(2,3)21-13(19)18-6-4-5-11(9-18)20-12-16-7-10(15)8-17-12/h7-8,11H,4-6,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKCIZYFXVJWRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661757 |

Source

|

| Record name | tert-Butyl 3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine | |

CAS RN |

914347-76-5 |

Source

|

| Record name | tert-Butyl 3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B581974.png)

![(2S)-2-Amino-3-(4-[(tert-butoxy)carbonylamino]phenyl)propanoic acid](/img/structure/B581975.png)